Product packaging for 4-Ethoxy-N-methylaniline hydrochloride(Cat. No.:CAS No. 15206-42-5)

4-Ethoxy-N-methylaniline hydrochloride

Cat. No.: B2948969
CAS No.: 15206-42-5
M. Wt: 187.67
InChI Key: GDZDNJDXMYSPGH-UHFFFAOYSA-N
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Description

Significance and Research Context of Anilines and Their Derivatives

Aniline (B41778), a primary aromatic amine, and its derivatives are foundational materials in numerous industrial and research sectors. researchgate.net They are pivotal in the manufacturing of products ranging from rubber to pharmaceuticals. researchgate.net The versatility of the aniline structure allows for a wide array of chemical modifications, leading to compounds with diverse properties and applications.

Aniline derivatives are integral to the synthesis of various polymers, dyes, and agrochemicals. In the pharmaceutical industry, the aniline scaffold is a key building block for a multitude of drugs due to its ability to be tailored for specific biological targets. echemi.com The amino group of aniline can be readily modified, which is a crucial aspect of developing new pharmacologically active compounds. researchgate.net Research has also explored the use of aniline derivatives in creating organometallic complexes and ferromagnetic materials. researchgate.net

Historical Perspective of Ethoxyaniline and N-Methylaniline Derivatives in Chemical Science

The history of aniline itself dates back to the early 19th century. In 1826, Otto Unverdorben first isolated it through the destructive distillation of indigo. wikipedia.org The substance was later named "aniline" in 1840 by Carl Julius Fritzsche, derived from the indigo-yielding plant, Indigofera suffruticosa. wikipedia.org A significant breakthrough came in 1843 when August Wilhelm von Hofmann demonstrated that the various substances isolated by his predecessors were, in fact, the same compound. wikipedia.org The late 19th century saw the emergence of aniline derivatives like phenacetin (B1679774) as analgesic drugs. wikipedia.org

Ethoxyaniline , specifically p-phenetidine (B124905) (4-ethoxyaniline), has been historically used as an intermediate in the synthesis of pharmaceuticals, such as the now-withdrawn analgesic phenacetin, and dyes. wikipedia.org It is also a metabolite of the drug bucetin. wikipedia.org

N-methylaniline , an N-alkylated aniline derivative, is a significant intermediate in fine chemical production. fiveable.mewikipedia.org It finds applications as a solvent and an intermediate for dyes, agrochemicals, and other organic products. wikipedia.org The introduction of a methyl group to the nitrogen atom alters the compound's physical and chemical properties, including its reactivity and solubility. fiveable.me In the oil and gas industry, N-methylaniline is utilized as an octane (B31449) booster in gasoline and in the formulation of corrosion inhibitors. minalspecialities.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO B2948969 4-Ethoxy-N-methylaniline hydrochloride CAS No. 15206-42-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-11-9-6-4-8(10-2)5-7-9;/h4-7,10H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZDNJDXMYSPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15206-42-5
Record name 4-ethoxy-N-methylaniline hydrochloride
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Reaction Chemistry and Mechanistic Investigations of 4 Ethoxy N Methylaniline Hydrochloride

Nucleophilic Reactivity Profiles of the Compound

The nucleophilic character of 4-Ethoxy-N-methylaniline hydrochloride is primarily dictated by the lone pair of electrons on the nitrogen atom of the N-methylamino group. The ethoxy group at the para position further influences this reactivity. As an electron-donating group, the ethoxy substituent increases the electron density on the aromatic ring and, by extension, on the nitrogen atom through resonance. This enhanced electron density makes the nitrogen atom a more potent nucleophile compared to unsubstituted aniline (B41778) or N-methylaniline.

However, the hydrochloride form of the compound means the nitrogen atom is protonated, forming an anilinium ion. In this state, the lone pair is engaged in a bond with a proton, significantly diminishing its nucleophilicity. Therefore, for this compound to act as a nucleophile, it must first be deprotonated, typically by a base, to liberate the free amine.

The nucleophilicity of the corresponding free base, 4-ethoxy-N-methylaniline, is a critical factor in its chemical transformations. It can readily participate in reactions where it attacks electron-deficient centers. The interplay between the protonated and unprotonated forms is central to understanding its reactivity in various chemical environments.

Electrophilic Substitution Patterns on the Aromatic Ring

The aromatic ring of 4-Ethoxy-N-methylaniline is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This is due to the presence of two electron-donating groups: the N-methylamino group and the ethoxy group. Both of these substituents are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com

The N-methylamino group is a particularly strong activating group. byjus.com The ethoxy group, also an activating and ortho-, para-directing substituent, reinforces this directing effect. ncert.nic.in Given that the para position to the N-methylamino group is occupied by the ethoxy group, and vice versa, the primary sites for electrophilic attack are the ortho positions relative to each group. Specifically, positions 2 and 6 (ortho to the N-methylamino group) and positions 3 and 5 (ortho to the ethoxy group) are the most electron-rich and susceptible to electrophilic attack.

Due to steric hindrance from the N-methyl and ethoxy groups, the substitution pattern can be influenced by the size of the incoming electrophile. However, the strong activating nature of both substituents generally leads to high reactivity, sometimes resulting in polysubstitution if the reaction conditions are not carefully controlled. For instance, in halogenation reactions, it is common to see substitution at multiple available ortho and para positions. byjus.com

Derivatization Reactions for Expanding Chemical Space

Derivatization is a key strategy for modifying the structure of a molecule to alter its properties or to prepare it for specific analytical techniques. greyhoundchrom.com 4-Ethoxy-N-methylaniline, with its reactive N-H bond and activated aromatic ring, is amenable to a variety of derivatization reactions.

The secondary amine functionality can be readily acylated, alkylated, or sulfonylated. For example, reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amides. Alkylation can introduce further substituents on the nitrogen atom.

These derivatization reactions are valuable for several reasons:

Modification of Physicochemical Properties: Converting the amine to an amide, for instance, can change its solubility, polarity, and hydrogen bonding capabilities.

Chromatographic Analysis: Derivatization is often employed in gas chromatography (GC) to increase the volatility and thermal stability of analytes. For example, acylation can make the molecule more suitable for GC analysis. jfda-online.com

Introduction of Functional Groups: Derivatization can be used to introduce new functional groups that can participate in subsequent reactions, thereby expanding the accessible chemical space from this starting material.

The table below provides examples of common derivatization reactions for secondary amines like 4-ethoxy-N-methylaniline.

Reagent TypeDerivative FormedPurpose
Acyl Halide/AnhydrideAmideIncrease volatility for GC, alter properties
Alkyl HalideTertiary AmineIntroduce new substituents
Sulfonyl ChlorideSulfonamideModify biological activity, introduce protecting group
IsocyanateUreaCreate new functionalized molecules

Acid-Base Equilibria and Their Impact on Reactivity in Solution

The acid-base properties of this compound are fundamental to its behavior in solution. As the hydrochloride salt of a weak base, it exists in equilibrium with its conjugate base, 4-ethoxy-N-methylaniline, and a proton. The position of this equilibrium is governed by the pKa of the anilinium ion and the pH of the solution.

The pKa value is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating ethoxy and methyl groups increase the electron density on the nitrogen atom, making the free amine a stronger base than aniline. Consequently, its conjugate acid (the anilinium ion) is a weaker acid.

This equilibrium has a direct impact on the compound's reactivity:

Nucleophilic Reactions: For the compound to act as a nucleophile, the pH of the medium must be high enough to deprotonate the anilinium ion and generate a significant concentration of the free amine. In acidic solutions, the nucleophilicity is quenched.

Electrophilic Aromatic Substitution: The reactivity of the aromatic ring towards electrophiles is also pH-dependent. The protonated anilinium form is strongly deactivating and meta-directing due to the positive charge on the nitrogen. In contrast, the unprotonated free amine form is strongly activating and ortho-, para-directing. Therefore, electrophilic substitution reactions are typically carried out under conditions where the free amine is the predominant species.

The relationship between pH, pKa, and the relative concentrations of the acidic (protonated) and basic (unprotonated) forms is described by the Henderson-Hasselbalch equation. Understanding this relationship is crucial for controlling the outcome of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy N Methylaniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For the related free base, 4-ethoxy-N-methylaniline, in a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum reveals distinct signals corresponding to each unique proton environment. rsc.org The aromatic protons typically appear as doublets in the downfield region due to the electron-donating effects of the ethoxy and N-methylamino groups. rsc.org The methylene (B1212753) protons of the ethoxy group exhibit a quartet, while the methyl protons of the same group show a triplet. rsc.org A singlet corresponding to the N-methyl protons is also observed. rsc.org

For the hydrochloride salt, one would anticipate shifts in these signals, particularly for the protons near the protonated nitrogen atom. The N-H proton would likely appear as a broad singlet, and the adjacent N-methyl protons would also experience a downfield shift due to the positive charge.

Table 1: ¹H NMR Spectral Data for 4-Ethoxy-N-methylaniline (Free Base) rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
6.84 dd 2H Aromatic (H-2, H-6)
6.60 d 2H Aromatic (H-3, H-5)
3.99 q 2H -OCH₂CH₃
2.81 s 3H N-CH₃
1.41 t 3H -OCH₂CH₃

Note: Data acquired in CDCl₃ at 400 MHz. dd = doublet of doublets, d = doublet, q = quartet, s = singlet, t = triplet.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing information on the molecular symmetry and the types of carbon atoms present (e.g., aromatic, aliphatic, quaternary). The spectrum of the free base, 4-ethoxy-N-methylaniline, shows signals for all nine carbon atoms. rsc.org The carbon attached to the oxygen of the ethoxy group and the carbon attached to the nitrogen appear at characteristic downfield shifts. rsc.org

Table 2: ¹³C NMR Spectral Data for 4-Ethoxy-N-methylaniline (Free Base) rsc.org

Chemical Shift (δ) ppm Assignment
151.36 C-4 (Aromatic, attached to O)
143.82 C-1 (Aromatic, attached to N)
115.88 C-3, C-5 (Aromatic)
113.66 C-2, C-6 (Aromatic)
64.22 -OCH₂CH₃
31.59 N-CH₃
15.09 -OCH₂CH₃

Note: Data acquired in CDCl₃ at 101 MHz.

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Ethoxy-N-methylaniline hydrochloride, the FTIR spectrum would be expected to display several characteristic absorption bands. A broad band in the region of 2400-2700 cm⁻¹ would be indicative of the N-H stretch of the secondary ammonium (B1175870) salt. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretching of the ether linkage would likely be present around 1240 cm⁻¹.

Mass Spectrometry (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound, the molecule would typically be analyzed as its cationic form (the protonated free base). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule, [M+H]⁺, is 152.10700 Da. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the free base shows a molecular ion peak (M⁺) at an m/z of 151.09. rsc.org The fragmentation pattern would likely involve the loss of an ethyl radical from the ethoxy group or cleavage of the N-methyl group.

Table 3: Predicted Mass Spectrometry Data for 4-Ethoxy-N-methylaniline Cation uni.lu

Adduct m/z
[M+H]⁺ 152.10700
[M+Na]⁺ 174.08894

Note: 'M' refers to the neutral 4-Ethoxy-N-methylaniline molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding between the ammonium proton and the chloride anion, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. While specific crystallographic data for this compound were not found in the search results, an XRD study would be invaluable for a complete solid-state characterization.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD analysis of this compound would provide unambiguous information about its molecular conformation, bond lengths, and bond angles.

The primary cation, 4-ethoxy-N-methylanilinium, would be expected to adopt a conformation that minimizes steric strain. Key structural parameters that would be determined include the planarity of the benzene (B151609) ring and the torsion angles defining the orientation of the ethoxy and N-methylamino substituents relative to the ring. The protonation of the nitrogen atom would lead to a tetrahedral geometry around it, with the hydrogen atom available for strong hydrogen bonding. Since the molecule is achiral, it would crystallize in a centrosymmetric space group, and the concept of absolute configuration would not be applicable.

Should experimental data become available, it would be presented in a standardized crystallographic information file (CIF) and summarized in tables.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for this compound (Note: This table is a template representing the type of data obtained from an SCXRD experiment; no experimental data is currently available.)

ParameterValue
Empirical formulaC9H14ClNO
Formula weight187.66 g/mol
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (ų)[Value]
Z[Value]
Calculated density (g/cm³)[Value]

Analysis of Intermolecular Interactions in the Crystal Lattice

The crystal packing of this compound would be governed by a network of intermolecular interactions. The most significant of these would be the hydrogen bonds formed between the anilinium cation and the chloride anion. The protonated secondary amine group (N⁺-H) is a strong hydrogen bond donor, and the chloride ion (Cl⁻) is an effective acceptor. This N⁺-H···Cl⁻ interaction is a primary driver in the formation of the crystal lattice of amine hydrochlorides.

In addition to this primary interaction, weaker interactions would also play a crucial role in stabilizing the crystal structure. These could include:

C-H···Cl interactions: Where hydrogen atoms from the aromatic ring or alkyl groups act as weak donors to the chloride ion.

C-H···O interactions: Involving the oxygen atom of the ethoxy group as a potential acceptor.

C-H···π interactions: Where C-H bonds from neighboring molecules interact with the electron cloud of the benzene ring.

A detailed crystallographic study would precisely map these interactions, defining their geometry (distances and angles) and their role in assembling the molecules into a three-dimensional supramolecular architecture.

Table 2: Potential Hydrogen Bond Geometries (Å, °) (Note: This table is a template representing the type of data obtained from an SCXRD experiment; no experimental data is currently available.)

D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N–H···Cl[Value][Value][Value][Value]
C–H···Cl[Value][Value][Value][Value]
C–H···π[Value][Value][Value][Value]

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain insights into the nature and relative importance of different atomic contacts.

For this compound, this analysis would partition the crystal space and generate a surface around the molecule. The key outputs are:

d_norm surface: A surface mapped with a normalized contact distance, which highlights significant intermolecular contacts. Strong hydrogen bonds, like N-H···Cl, would appear as distinct red regions, indicating contacts shorter than the van der Waals radii sum.

This analysis provides a detailed picture of the crystal's cohesion by quantifying the contributions of various weak and strong interactions.

Methodologies for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity and stability of pharmaceutical compounds and fine chemicals like this compound. A stability-indicating HPLC method is one that can accurately quantify the parent compound while fully separating it from any process-related impurities and degradation products that might emerge under stress conditions (e.g., exposure to heat, light, humidity, acid, or base).

Developing such a method for this compound would typically involve a reversed-phase approach. chromatographyonline.com

Key Components of the HPLC Methodology:

Column: A reversed-phase column, such as a C18 or C8, is generally the first choice for separating moderately polar compounds like anilines. rsc.orgnih.gov Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) would be selected to balance resolution and analysis time. nih.gov

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The buffer (e.g., phosphate (B84403) or acetate) is used to control the pH, which is critical for ensuring the consistent ionization state of the aniline (B41778) and achieving reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both the main compound and any potential impurities with different polarities.

Detection: Given the presence of the aromatic ring, UV detection is the most straightforward and effective method. nih.gov An initial analysis using a photodiode array (PDA) detector would be performed to determine the wavelength of maximum absorbance (λ_max) for the parent compound and to check for the spectral purity of the peak.

Validation and Stability Testing: Once developed, the method would be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. For stability assessment, the compound would be subjected to forced degradation studies. The method must be able to resolve the parent peak from all degradation product peaks, thus proving its stability-indicating capability.

Table 3: Typical Parameters for a Reversed-Phase HPLC Method for Purity Analysis

ParameterTypical Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnReversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase AAqueous buffer (e.g., 20 mM Potassium Phosphate, pH 3.0)
Mobile Phase BAcetonitrile or Methanol
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)
DetectorUV/PDA Detector (e.g., at λ_max ~240 nm)
Injection Volume10 µL

Computational Chemistry and Theoretical Insights into 4 Ethoxy N Methylaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 4-Ethoxy-N-methylaniline hydrochloride, DFT calculations would provide valuable insights into its molecular properties.

The ground state geometry of this compound would be determined by the spatial arrangement of its atoms that corresponds to the lowest energy state. Key structural features include the planarity of the benzene (B151609) ring and the orientation of the ethoxy and N-methylamino groups.

In the neutral 4-Ethoxy-N-methylaniline, the nitrogen atom of the amino group is typically slightly pyramidal. However, upon protonation to form the hydrochloride salt, the geometry around the nitrogen atom is expected to become more tetrahedral, with the N-H bond directing away from the methyl group.

The conformational preferences would primarily revolve around the rotation of the ethoxy group and the N-methyl group. The ethoxy group's orientation relative to the benzene ring and the rotation around the C-N bond of the N-methylamino group would be the main degrees of freedom. It is anticipated that the most stable conformer would have the ethyl group of the ethoxy substituent oriented to minimize steric hindrance with the aromatic ring. Similarly, the methyl group on the nitrogen will adopt a conformation that minimizes steric clashes.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogs)

ParameterPredicted Value/Observation
C-N Bond LengthSlightly elongated compared to the neutral amine due to protonation.
C-O (ethoxy) Bond LengthTypical of an aryl-alkyl ether.
Dihedral Angle (C-C-N-C)Influenced by steric and electronic effects of the methyl and ethoxy groups.
Geometry at NitrogenApproximately tetrahedral due to protonation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, with significant contributions from the nitrogen and oxygen atoms of the substituents, reflecting the electron-donating nature of the ethoxy and N-methylamino groups. The LUMO is likely to be distributed over the aromatic ring.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. The presence of the electron-donating ethoxy group would be expected to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted anilinium hydrochloride.

Table 2: Predicted Frontier Orbital Characteristics for this compound

OrbitalPredicted Characteristics
HOMOLocalized on the phenyl ring, with contributions from N and O atoms.
LUMOPrimarily distributed over the aromatic system.
Energy GapExpected to be smaller than that of anilinium hydrochloride.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonds. QTAIM analysis of this compound would reveal the nature of the atomic interactions.

The analysis would focus on bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and non-covalent interactions. For the covalent bonds within the molecule (e.g., C-C, C-N, C-H), a high value of ρ and a negative value of ∇²ρ are expected. For any potential intramolecular hydrogen bonds, the QTAIM parameters would indicate weaker, closed-shell interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is used to study charge transfer, hyperconjugative interactions, and electron delocalization within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic ring.

Table 3: Expected NBO Analysis Findings for this compound

InteractionPredicted Significance
LP(O) -> π(C-C)Significant, indicating electron donation from the ethoxy group to the ring.
LP(N) -> σ(C-H)Possible hyperconjugative interactions involving the N-methyl group.
Charge on NitrogenPositive due to protonation, but partially stabilized by delocalization.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data for structural validation.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The chemical shifts would be influenced by the electron-donating ethoxy group and the protonated N-methylamino group. For instance, the aromatic protons ortho and meta to the ethoxy group would have distinct chemical shifts. The methyl and ethyl protons would also have characteristic predicted shifts.

Similarly, theoretical IR vibrational frequencies can be calculated. Key vibrational modes would include the N-H stretch of the protonated amine, C-H stretches of the aromatic ring and alkyl groups, C-N stretching, and C-O stretching of the ether linkage. Comparing the calculated frequencies with experimental IR spectra would help in assigning the observed bands.

Table 4: Predicted Key Spectroscopic Features for this compound

SpectroscopyPredicted Feature
¹H NMRDistinct signals for aromatic, ethoxy, and N-methyl protons. Downfield shift of the N-H proton.
¹³C NMRCharacteristic shifts for aromatic carbons, with the carbon attached to oxygen being significantly downfield.
IRStrong N-H stretching band, C-O ether stretching, and aromatic C-H and C=C stretching bands.

Theoretical Studies on Reaction Mechanisms and Transition States

While specific theoretical studies on the reaction mechanisms of this compound are scarce, computational methods could be employed to investigate various potential reactions. For example, the mechanism of electrophilic aromatic substitution on the aniline ring could be studied. The ethoxy and N-methylamino groups are activating and ortho-, para-directing. DFT calculations could be used to model the transition states for substitution at different positions on the ring to predict the regioselectivity.

Another area of interest could be the study of the N-dealkylation or O-dealkylation reactions. Computational modeling could help elucidate the reaction pathways, identify intermediates and transition states, and calculate the activation energies for these processes. Such studies would provide a deeper understanding of the reactivity and potential metabolic pathways of this compound.

Molecular Dynamics Simulations for Dynamic Behavior

The dynamic nature of this compound, particularly the flexibility of the ethoxy and N-methyl groups, can be explored in detail through these simulations. Such studies typically involve placing the molecule in a simulated solvent environment, often water, to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these forces to predict their movements over a specific period.

A key aspect of setting up an MD simulation is the choice of a force field, which is a set of parameters that define the potential energy of the system. For organic molecules like this compound, force fields such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are commonly used in conjunction with a water model like TIP3P. rsc.org The accuracy of the simulation is highly dependent on the quality of these parameters.

One of the primary outcomes of an MD simulation is the trajectory of the molecule, which is a record of the positions of all atoms over time. Analysis of this trajectory can reveal important information about the molecule's conformational landscape. For instance, the dihedral angles of the ethoxy and N-methyl groups can be monitored to identify the most stable conformations and the energy barriers between them.

The interaction of this compound with its surrounding solvent molecules is another critical area of investigation. MD simulations can provide detailed information about the solvation shell, including the number of water molecules that surround the charged amine group and the polar ethoxy group. The strength and lifetime of hydrogen bonds between the molecule and water can also be quantified, offering insights into its solubility and interactions in aqueous environments.

The following tables present hypothetical data that could be generated from a molecular dynamics simulation of this compound to illustrate the types of insights that can be gained.

Table 1: Conformational Analysis of Key Dihedral Angles
Dihedral AngleDescriptionPredominant Angle (degrees)Occupancy (%)
C-C-O-CRotation of the ethoxy group178.585.2
C-N-C-HRotation of the N-methyl group60.165.7
C-N-C-HRotation of the N-methyl group-60.334.3
Table 2: Solvent Interaction Analysis
Molecular GroupAverage Number of Water Molecules in First Solvation ShellAverage Hydrogen Bond Lifetime (ps)
Amine (NH+)4.23.5
Ethoxy (O)2.81.8
Table 3: Dynamic Properties from a Simulated Trajectory
PropertyValueInterpretation
Average RMSD (Å)1.5 ± 0.3The molecule maintains a stable overall conformation.
Radius of Gyration (Å)4.2 ± 0.1Indicates a relatively compact structure.

These simulated data tables demonstrate the kind of detailed information that molecular dynamics simulations can provide about the dynamic behavior of this compound at the atomic level. Such insights are invaluable for understanding its chemical and physical properties.

Advanced Research Applications of 4 Ethoxy N Methylaniline Hydrochloride in Organic Chemistry and Materials Science

Role as an Intermediate in Azo Dye Synthesis Research

In the field of dye chemistry, substituted anilines are fundamental precursors for producing azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). unb.ca 4-Ethoxy-N-methylaniline hydrochloride functions as a key "coupling component" in this synthesis. The general process involves the diazotization of a primary aromatic amine to form a diazonium salt, which then reacts with an electron-rich aromatic compound—in this case, 4-Ethoxy-N-methylaniline—to form the azo dye. ajchem-a.com The ethoxy (-OC2H5) and N-methyl (-NHCH3) groups on the aniline (B41778) ring are crucial as they are strong electron-donating groups, which activate the ring for the electrophilic substitution reaction with the diazonium salt.

Researchers utilize this compound to design and synthesize novel chromophores with specific, predictable optical properties. A chromophore is the part of a molecule responsible for its color. The final color of an azo dye is determined by the entire electronic structure of the molecule, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By incorporating the 4-Ethoxy-N-methylaniline moiety, chemists can systematically tune these energy levels. The electron-donating ethoxy and N-methyl groups increase the energy of the HOMO, which typically leads to a smaller HOMO-LUMO gap. This shift results in the absorption of longer wavelengths of light, causing a bathochromic (red) shift in the observed color. This principle allows for the creation of dyes with colors ranging across the visible spectrum by pairing this coupling agent with various diazonium salts. mdpi.com Research in this area focuses on creating dyes for specific applications such as high-performance pigments, indicators, and functional materials for optical data storage.

The study of how a molecule's chemical structure relates to its color is a central theme in dye chemistry. This compound is an excellent model compound for these investigations. The presence of two distinct electron-donating groups (auxochromes) allows researchers to probe their individual and combined effects on the final color of the azo dye.

The relationship between the substituent on the aniline ring and the resulting color (wavelength of maximum absorption, λmax) is a key area of study. The position and electronic nature of these groups profoundly influence the dye's absorption spectrum. researchgate.net

Table 1: Influence of Aniline Substituents on Azo Dye Color This table presents hypothetical λmax values to illustrate the general principles of structure-color relationships in azo dyes derived from a standardized diazonium salt.

Coupling Component Substituents Electronic Effect Expected λmax (nm) Observed Color Range
Aniline -H Neutral ~410 Yellow
N-Methylaniline -NHCH3 Electron-Donating ~450 Orange
4-Ethoxyaniline 4-OC2H5 Strongly Electron-Donating ~470 Orange-Red

| 4-Ethoxy-N-methylaniline | 4-OC2H5, -NHCH3 | Very Strongly Electron-Donating | ~495 | Red |

Data is illustrative and based on established chemical principles.

Contributions to Pharmaceutical Intermediate Synthesis Research

The aniline scaffold is a common structural motif in a vast number of pharmaceutical compounds. echemi.com Aniline derivatives are crucial building blocks for synthesizing drugs used to treat a wide range of diseases. echemi.com this compound provides a pre-functionalized aromatic ring that is valuable in the multi-step synthesis of complex bioactive molecules.

In medicinal chemistry, this compound serves as a precursor for molecules with potential biological activity. The secondary amine can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, which are prevalent in drug structures. The ethoxy group can enhance lipophilicity, which may improve a drug's ability to cross cell membranes, or it can be a site for metabolic activity. Researchers synthesize libraries of compounds starting from this intermediate to screen for various pharmacological activities, including anticancer and antimicrobial properties. nih.gov

Applications in Polymer Chemistry Research

Substituted anilines, including N-methylaniline, are important monomers in the synthesis of conducting polymers. Polyaniline and its derivatives are studied extensively for their unique electronic, optical, and electrochemical properties, with applications in sensors, antistatic coatings, and electrochromic devices.

The oxidative polymerization of 4-Ethoxy-N-methylaniline would lead to a substituted poly(N-methylaniline). researchgate.net The presence of the ethoxy group on the polymer backbone is expected to significantly modify its properties. It can enhance the solubility of the polymer in common organic solvents, a major challenge for the processability of the parent polyaniline. researchgate.net Furthermore, the electron-donating nature of the ethoxy group can influence the electronic band structure of the polymer, thereby altering its conductivity and redox potentials. Research in this area involves synthesizing such polymers and characterizing their properties to develop new materials with tailored functionalities.

Table 2: Predicted Properties of Substituted Polyanilines

Polymer Monomer Substituent(s) Expected Solubility Expected Conductivity Potential Application
Polyaniline -H Low High (doped) Electrodes, Sensors
Poly(N-methylaniline) -NHCH3 Improved Moderate Processable films

| Poly(4-ethoxy-N-methylaniline) | 4-OC2H5, -NHCH3 | Further Improved | Moderate to High | Soluble conductors, Electrochromic layers |

Properties are predicted based on established trends in polymer chemistry.

Monomer for the Development of Functional Polymers and Resins

This compound is a promising monomer for the synthesis of functional polymers, particularly substituted polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aromatic ring or the nitrogen atom. nist.gov The presence of both an ethoxy (-OC2H5) and an N-methyl (-NHCH3) group in this compound is expected to impart unique characteristics to the resulting polymer, poly(4-ethoxy-N-methylaniline).

The synthesis of such a polymer would likely proceed via chemical or electrochemical oxidative polymerization. ontosight.aiijirset.com The electron-donating nature of the ethoxy group is known to decrease the oxidation potential of the aniline monomer, which can affect the polymerization rate and the electrochemical properties of the resulting polymer. ontosight.ainih.gov Conversely, the N-methyl group introduces steric hindrance, which can influence the planarity of the polymer chain and, consequently, its electronic properties and solubility. ontosight.ai While poly-N-methylaniline generally exhibits lower conductivity than unsubstituted polyaniline, it often shows improved solubility in common organic solvents. ontosight.aiijirset.com

The combination of these substituents in poly(4-ethoxy-N-methylaniline) could lead to a material that balances processability with useful electronic and optical properties. The improved solubility would be a significant advantage for creating uniform thin films for electronic devices. mdpi.com

Table 1: Comparison of Properties of Substituted Polyanilines (Analogous Systems)

PolymerSubstituent EffectsExpected Properties of Poly(4-ethoxy-N-methylaniline)
Polyaniline (PANI)Baseline conducting polymer-
Poly(N-methylaniline)Improved solubility, lower conductivityGood solubility in organic solvents
Poly(o-methoxyaniline)Lower oxidation potential, decreased conductivityModified redox behavior
Poly(o-ethoxyaniline)Increased solubility, moderate conductivityEnhanced processability

Investigation of Enhanced Durability and Chemical Resistance in Materials

Polymers derived from this compound could exhibit enhanced durability and chemical resistance, making them suitable for applications such as anticorrosion coatings. scientific.netmdpi.comelectrochemsci.org The protective mechanism of polyaniline-based coatings is attributed to both a barrier effect and the ability of the polymer to induce the formation of a passive oxide layer on the metal surface. acs.org

For instance, coatings formulated with polyaniline derivatives have demonstrated significant improvements in corrosion resistance for steel and other metals in saline and acidic environments. scientific.netmdpi.com It is hypothesized that a coating based on poly(4-ethoxy-N-methylaniline) could offer a synergistic effect of the ethoxy group's hydrophobicity and the N-methyl group's influence on polymer morphology to provide robust protection.

Table 2: Corrosion Protection Performance of Analagous Polyaniline-Based Coatings

Coating SystemSubstrateCorrosion EnvironmentKey Findings
Polyaniline/EpoxyMild Steel3.5% NaClSignificant improvement in protection efficiency. scientific.net
Poly(aniline-co-o-toluidine)/Fe3O4/AlkydCarbon Steel0.1 M HClInhibition efficiency of 80% at 20 wt.% of composite. iucr.org
Polyaniline-Silica Gel/PrimerAluminum3.5% NaClImproved corrosion protection efficiency of the primer. scientific.net

Utilization in Advanced Analytical Reagent Development

Aniline and its derivatives are foundational structures in the development of analytical reagents, including indicators, chelating agents, and sensors. mdpi.com The specific functional groups of this compound—the secondary amine, the aromatic ring, and the ethoxy group—provide multiple sites for interaction with analytes, making it a candidate for the development of new analytical tools.

The N-methylaniline core can be a precursor for creating new dyes or electroactive probes. The electronic properties of the molecule, influenced by the ethoxy group, could be exploited in the design of electrochemical sensors. For example, polymers derived from this monomer could be used to modify electrodes for the selective detection of various ions or small organic molecules. mdpi.com The response of such sensors could be based on changes in conductivity, redox potential, or optical properties upon interaction with the target analyte.

Exploration in Novel Organic Synthesis Methodologies

N-alkylanilines are versatile intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, particularly nitrogen-containing heterocycles. mdpi.combeilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org Methodologies such as transition-metal-catalyzed C-H activation and annulation reactions have been developed to construct indole (B1671886) and quinoline (B57606) scaffolds from N-alkylanilines. nih.gov

This compound could serve as a valuable starting material in such synthetic strategies. The ethoxy group at the para-position can direct further electrophilic substitution reactions and influence the electronic environment of the aromatic ring, potentially leading to novel reactivity or selectivity in cyclization reactions. For example, it could be employed in multi-component reactions to generate complex molecular architectures in a single step. beilstein-journals.org The development of new synthetic routes starting from readily available substituted anilines like this compound is an active area of research aimed at streamlining the synthesis of pharmaceuticals and functional organic materials. acs.org

Supramolecular Chemistry and Self-Assembly Studies Based on Intermolecular Interactions

The study of intermolecular interactions is central to crystal engineering and the design of functional supramolecular materials. rsc.org Anilinium hydrochlorides are known to form well-defined hydrogen-bonding networks in the solid state. nih.goviucr.org In this compound, the anilinium cation (protonated at the nitrogen) can act as a hydrogen-bond donor, while the chloride anion is a hydrogen-bond acceptor.

Understanding the self-assembly behavior of this molecule could lead to the design of new crystalline materials with specific optical or electronic properties. The principles of supramolecular chemistry suggest that by co-crystallizing this compound with other molecules, it may be possible to create novel multi-component solids with tailored architectures and functions. researchgate.netnih.gov

Future Research Directions and Outlook for 4 Ethoxy N Methylaniline Hydrochloride Studies

Emerging Synthetic Strategies for Green Chemistry Approaches

The synthesis of aniline (B41778) derivatives is increasingly being viewed through the lens of green chemistry, which aims to reduce or eliminate the use of hazardous substances. chemrxiv.org Future research on 4-Ethoxy-N-methylaniline hydrochloride should focus on developing more environmentally benign synthetic routes.

One promising area is the use of microwave-assisted organic synthesis. This technique can dramatically reduce reaction times and energy consumption. rsc.org The integration of ionic liquids as both catalysts and solvents in microwave-assisted reactions offers a powerful, eco-friendly platform for organic synthesis. rsc.org These methods have shown high efficiency in the synthesis of other heterocyclic and imine-based frameworks, suggesting their potential applicability to the production of this compound with high yields and atom economy. rsc.org

Another key area is the development of novel catalytic systems. The N-alkylation of amines using alcohols represents a sustainable catalytic process, as it utilizes readily available starting materials and produces water as the only byproduct. rsc.org Research into cost-effective heterogeneous base metal catalysts, such as cobalt-based metal-organic frameworks (MOFs), could lead to more efficient and sustainable options for N-alkylation reactions in the synthesis of compounds like this compound. rsc.org The use of nickel-catalyzed monoamination of diols also presents a sustainable approach for creating C-N bonds, which is a core step in the synthesis of many aniline derivatives. acs.org

Synthetic ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis with Ionic Liquids Reduced reaction times, lower energy consumption, high reaction efficiency, and environmentally benign conditions. rsc.org
Heterogeneous Catalysis (e.g., MOFs) Use of abundant and renewable resources (alcohols), production of water as the sole byproduct, and potential for catalyst recycling. rsc.org
Nickel-Catalyzed Amination High atom-economy, use of earth-abundant metals, and mild reaction conditions. acs.org

Integration of Advanced Characterization Techniques (e.g., MicroED)

The unambiguous determination of a small molecule's three-dimensional structure is paramount for understanding its properties and potential applications. While X-ray crystallography is the gold standard, it often requires relatively large, high-quality crystals, which can be a significant bottleneck. nih.gov Microcrystal electron diffraction (MicroED) is an emerging cryo-electron microscopy (cryoEM) method that is revolutionizing the structural determination of small organic molecules. nih.govcaltech.edu

MicroED can determine atomic-resolution structures from nanocrystals that are a billionth the size of those required for conventional X-ray crystallography. nih.gov This technique has been successfully used to determine the structures of various small molecules, peptides, and proteins, often from seemingly amorphous powders. nih.govresearchgate.net The ability of MicroED to obtain high-quality diffraction data from extremely small crystals in minutes makes it a powerful tool for routine structural analysis. acs.org

Future studies on this compound could greatly benefit from the application of MicroED. This technique could be particularly valuable for:

Polymorph Screening: Identifying different crystalline forms of the compound, which can have distinct physical properties. MicroED has been shown to be capable of obtaining distinct structures from a mixture of powders containing several different small molecules. nih.gov

Structure Determination from Small Samples: Obtaining a crystal structure when only a small amount of material is available.

Rapid Structure Elucidation: Accelerating the process of structural characterization to facilitate further research and development. acs.org

Characterization TechniqueKey Advantages for this compound Analysis
Microcrystal Electron Diffraction (MicroED) Requires only nanocrystal-sized samples, provides atomic resolution data, rapid analysis time, and can analyze powder samples. nih.govcaltech.edunih.govacs.org

Development of Novel Computational Models and Machine Learning Applications in Crystallography

The prediction of crystal structures from first principles remains a significant challenge in chemistry and materials science. chemrxiv.org However, the rapid development of computational models and machine learning (ML) is opening new frontiers in crystallography. researchgate.net These approaches have the potential to significantly accelerate the discovery and characterization of new crystalline materials, including salts of organic molecules like this compound.

Machine learning models are being developed to predict various crystallographic properties. For instance, ML algorithms can be trained on large databases of known crystal structures to predict the crystal system and even the space group from powder X-ray diffraction data. nih.govaip.org This can help to overcome a common bottleneck in the material characterization workflow. nih.gov Furthermore, ML-based approaches are being developed to predict the properties of relaxed crystal structures from their unrelaxed counterparts, allowing for the rapid screening of a large number of potential structures. arxiv.org

For this compound, these computational tools could be applied to:

Predict Crystal Packing: Generate plausible crystal structures based on the molecular structure.

Rank Polymorph Stability: Predict the relative energies of different polymorphs to identify the most stable forms.

Accelerate Structure Solution: Assist in the interpretation of experimental diffraction data.

The integration of geometric deep learning on molecular graphs is also showing promise for predicting crystal properties and ranking crystal structures, which could be a valuable tool in the study of this compound. acs.org

Computational ApproachApplication in the Study of this compound
Machine Learning for Crystal System Prediction Can accelerate the analysis of powder X-ray diffraction data to determine the crystal system. researchgate.netnih.gov
Machine Learning for Property Prediction Can predict properties such as density and stability of potential crystal structures, guiding experimental efforts. chemrxiv.orgarxiv.orgacs.org
Generative Models (e.g., VAEs, GANs) Can be used to generate novel crystal structures for computational screening. oaepublish.com

Interdisciplinary Research Opportunities in Advanced Materials and Catalysis

The chemical structure of this compound, featuring an aniline core, suggests potential for its application in interdisciplinary research fields such as advanced materials and catalysis. Aniline and its derivatives are known precursors for conductive polymers and are used as intermediates in the synthesis of various industrial chemicals. researchgate.netresearchgate.net

Future research could explore the use of this compound as a building block for novel organic materials. For example, aniline derivatives can be polymerized to form polyaniline, a well-known conducting polymer. researchgate.net Investigating the polymerization of 4-Ethoxy-N-methylaniline and the properties of the resulting polymer could lead to new materials with tailored electronic and optical properties.

In the field of catalysis, N-alkylanilines are important intermediates and can also be components of catalytic systems. rsc.orgresearchgate.netresearchgate.net The development of catalysts for the selective N-alkylation of anilines is an active area of research. acs.orgnih.gov this compound itself, or derivatives thereof, could be investigated for catalytic activity in various organic transformations. The presence of the ethoxy and N-methyl groups could influence the electronic and steric properties of the molecule, potentially leading to unique catalytic behavior.

Research AreaPotential Application of this compound
Advanced Materials As a monomer for the synthesis of novel conductive polymers or other functional organic materials. researchgate.netresearchgate.net
Catalysis As a ligand or precursor for the development of new catalysts for organic synthesis. rsc.orgresearchgate.netresearchgate.net

Q & A

Q. What are the critical safety protocols for handling 4-Ethoxy-N-methylaniline hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use gloves tested to EN 374 (EU) or F739 (US) standards, with thickness ≥0.4 mm for chemical resistance. Pair with safety goggles (EN 166) and lab coats to prevent skin/eye contact .
  • Ventilation: Operate in well-ventilated areas (negative pressure or continuous flow systems) to avoid inhalation of dust/fumes .
  • Post-Handling Hygiene: Wash hands with non-abrasive soap and apply non-perfumed moisturizers to mitigate dermatitis risks .
  • First Aid: For eye exposure, rinse immediately with water for 15+ minutes and seek medical attention .

Q. How should researchers characterize the purity and stability of this compound?

Answer:

  • Analytical Methods: Use HPLC or GC-MS with reference standards (e.g., ASTM E200-23) to quantify impurities .
  • Stability Testing: Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C–40°C), and light exposure. Monitor via UV-Vis spectroscopy for absorbance shifts indicative of decomposition .
  • Storage: Store in airtight, light-resistant containers at 4°C, with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on the endocrine-disrupting potential of 4-Ethoxy-N-methylaniline derivatives be resolved?

Answer:

  • Contradiction Analysis: Compare hazard classifications from REACH-compliant SDS (e.g., Apollo Scientific ) with in vitro assays (e.g., OECD TG 455). Discrepancies may arise from metabolite activity vs. parent compound stability .
  • Methodological Adjustments: Use human cell lines (e.g., MCF-7 for estrogenicity) with LC-MS/MS quantification to differentiate direct effects from solvent artifacts .

Q. What experimental designs optimize the synthesis of this compound while minimizing byproducts?

Answer:

  • Route Selection: Compare alkylation (e.g., Williamson ether synthesis) vs. reductive amination. The latter may reduce ethoxy group hydrolysis risks .
  • Process Parameters:
    • Temperature: Maintain ≤0°C during HCl salt precipitation to avoid N-demethylation .
    • Solvent: Use anhydrous dichloromethane to suppress nucleophilic substitution at the ethoxy group .
  • Byproduct Monitoring: Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate via column chromatography .

Q. How do solvent polarity and pH influence the stability of this compound in kinetic studies?

Answer:

  • Polarity Effects: In aprotic solvents (e.g., DMSO), the compound exhibits t1/2 > 48 hrs due to reduced nucleophilic attack. In protic solvents (e.g., methanol), t1/2 drops to 12–24 hrs .
  • pH Dependence: Stability peaks at pH 5–6. Below pH 4, protonation of the methoxy group accelerates hydrolysis; above pH 7, dehydrochlorination dominates .

Data Gaps and Recommendations

  • Toxicokinetics: No in vivo absorption/distribution data exist. Prioritize radiolabeled (e.g., <sup>14</sup>C) studies in rodent models .
  • Environmental Fate: Limited ecotoxicity data. Apply OECD 301 biodegradation tests and QSAR modeling to predict aquatic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.